molecular formula C13H9Cl2NO2 B1463184 2-(2,5-Dichlorobenzoyl)-6-methoxypyridine CAS No. 1187168-04-2

2-(2,5-Dichlorobenzoyl)-6-methoxypyridine

Cat. No.: B1463184
CAS No.: 1187168-04-2
M. Wt: 282.12 g/mol
InChI Key: SKNZUPMIPOVWPY-UHFFFAOYSA-N
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Description

“2,5-Dichlorobenzoyl chloride” is a chemical compound with the empirical formula C7H3Cl3O and a molecular weight of 209.46 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2,5-Dichlorobenzoyl chloride” consists of a benzene ring with two chlorine atoms and a carbonyl chloride group .


Physical and Chemical Properties Analysis

“2,5-Dichlorobenzoyl chloride” is a solid substance under normal conditions . It has a molecular weight of 209.45 g/mol .

Scientific Research Applications

Synthesis and Derivatives

Antimalarial Activity

Significant for its potential biomedical applications, the derivative of 2-(2,5-dichlorobenzoyl)-6-methoxypyridine has been explored for its antimalarial properties. Görlitzer et al. (2006) synthesized derivatives and tested them for in vitro antimalarial activity, revealing promising results against Plasmodium falciparum strains. This research opens avenues for new antimalarial drugs based on the structural motif of this compound (Görlitzer et al., 2006).

Cytotoxic Activity

The synthesis and characterization of 2-methoxypyridine-3-carbonitrile derivatives have led to the discovery of compounds with significant cytotoxic activity against cancer cell lines. Al‐Refai et al. (2019) found that certain derivatives exhibit potent antiproliferative effects, highlighting the potential for these compounds in cancer therapy (Al‐Refai et al., 2019).

Molecular Modeling and Spectroscopic Studies

The charge transfer complexation of 2-methoxypyridine derivatives has been the subject of spectroscopic and molecular modeling studies. Alghanmi and Habeeb (2015) investigated the interaction between 5-amino-2-methoxypyridine and chloranilic acid, providing insights into the complex's stability and formation, which are crucial for understanding the electronic properties of these compounds (Alghanmi & Habeeb, 2015).

Synthesis of Functional Derivatives

Ershov et al. (2015) explored the synthesis of 2-methoxypyridine-3,4-dicarbonitriles and derivatives, demonstrating the versatility of this compound in creating functional materials with potential applications in organic electronics and fluorescent materials (Ershov et al., 2015).

Safety and Hazards

“2,5-Dichlorobenzoyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to handle this substance with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(2,5-dichlorophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c1-18-12-4-2-3-11(16-12)13(17)9-7-8(14)5-6-10(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNZUPMIPOVWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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